2-Amino-6,6,6-trifluorohexanoic acid hydrochloride
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Overview
Description
2-Amino-6,6,6-trifluorohexanoic acid hydrochloride is a fluorinated amino acid derivative. Fluorinated amino acids are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,6,6-trifluorohexanoic acid hydrochloride can be achieved through asymmetric alkylation of a chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I . This method allows for the preparation of enantiomerically pure compounds, which are crucial for biological applications .
Industrial Production Methods
For large-scale production, the synthesis can be performed on over 100 g scale, making it suitable for industrial applications . The chiral auxiliary used in this protocol can be recovered and reused, enhancing the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,6,6-trifluorohexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: Useful for modifying the oxidation state of the compound.
Substitution: Commonly used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Often employs reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but may include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Amino-6,6,6-trifluorohexanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6,6,6-trifluorohexanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to biological targets, leading to increased efficacy . The compound can inhibit enzymes or interact with receptors, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluoro-norleucine: Another fluorinated amino acid with similar properties.
2-Amino-4,4,4-trifluorobutanoic acid: A shorter-chain analogue with distinct biological activities.
Uniqueness
2-Amino-6,6,6-trifluorohexanoic acid hydrochloride is unique due to its specific structural features, such as the presence of three fluorine atoms on the terminal carbon. This structural trait imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11ClF3NO2 |
---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
2-amino-6,6,6-trifluorohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)3-1-2-4(10)5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
InChI Key |
DRKZIKWYFVGROA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CC(F)(F)F.Cl |
Origin of Product |
United States |
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